molecular formula C30H51N B037707 Trisnorsqualene CA CAS No. 123594-76-3

Trisnorsqualene CA

Cat. No.: B037707
CAS No.: 123594-76-3
M. Wt: 425.7 g/mol
InChI Key: AWTJYTFLSJBJTO-CQNOQWDGSA-N
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Description

Trisnorsqualene cyclopropylamine is a derivative of squalene, a natural organic compound primarily found in shark liver oil and other fish oils. This compound is notable for its ability to inhibit cholesterol synthesis, making it a subject of interest in biochemical and medical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trisnorsqualene cyclopropylamine is synthesized through a series of chemical reactions involving squaleneThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of trisnorsqualene cyclopropylamine in a laboratory setting provides a foundational understanding that can be scaled up for industrial purposes. The process involves the use of high-performance liquid chromatography to purify the compound and ensure its efficacy .

Chemical Reactions Analysis

Types of Reactions

Trisnorsqualene cyclopropylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

Trisnorsqualene cyclopropylamine has several scientific research applications, including:

Mechanism of Action

Trisnorsqualene cyclopropylamine exerts its effects by inhibiting specific enzymes involved in cholesterol synthesis. It primarily targets squalene mono-oxygenase, an enzyme responsible for converting squalene to squalene epoxide. By inhibiting this enzyme, the compound effectively reduces the production of cholesterol .

Properties

CAS No.

123594-76-3

Molecular Formula

C30H51N

Molecular Weight

425.7 g/mol

IUPAC Name

N-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenyl]cyclopropanamine

InChI

InChI=1S/C30H51N/c1-25(2)13-9-16-28(5)19-10-17-26(3)14-7-8-15-27(4)18-11-20-29(6)21-12-24-31-30-22-23-30/h13-15,19-20,30-31H,7-12,16-18,21-24H2,1-6H3/b26-14+,27-15+,28-19+,29-20+

InChI Key

AWTJYTFLSJBJTO-CQNOQWDGSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCCNC1CC1)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCNC1CC1)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCNC1CC1)C)C)C

Synonyms

trisnorsqualene CA
trisnorsqualene cyclopropylamine

Origin of Product

United States

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